2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Overview
Description
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound that belongs to the class of benzoxazinones. This compound features a boronic acid derivative, which is known for its utility in various organic synthesis reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the following steps:
Boronic Acid Formation: : The starting material, 2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, is reacted with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst (e.g., palladium or nickel catalysts) and a base (e.g., potassium carbonate).
Purification: : The reaction mixture is then purified, often through recrystallization or column chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production process may involve continuous flow reactors or large-scale batch reactors to handle the increased volume. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions, including:
Cross-Coupling Reactions: : It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction: : The boronic acid moiety can be oxidized to boronic acids or reduced to borane derivatives.
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions at the boronic acid site.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: : Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases (e.g., potassium carbonate).
Oxidation: : Common oxidizing agents include hydrogen peroxide or molecular oxygen.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Biaryl Compounds: : Resulting from Suzuki-Miyaura cross-coupling reactions.
Boronic Acids: : Formed through oxidation reactions.
Borane Derivatives: : Resulting from reduction reactions.
Scientific Research Applications
Chemistry
Cross-Coupling Reactions: : Used extensively in the synthesis of complex organic molecules, including pharmaceuticals and materials science.
Catalyst Development: : The compound serves as a ligand or precursor in the development of new catalytic systems.
Biology
Protein Labeling: : Utilized in the labeling of proteins for biological studies and imaging techniques.
Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine
Drug Synthesis: : Employed in the synthesis of drug candidates, particularly those involving boronic acid derivatives.
Therapeutic Agents: : Potential use in the development of new therapeutic agents targeting specific diseases.
Industry
Material Science: : Used in the production of advanced materials with specific properties, such as polymers and coatings.
Agriculture: : Potential application in the development of agrochemicals.
Mechanism of Action
The mechanism by which 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of biaryl compounds through the Suzuki-Miyaura reaction.
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: : Other boronic acids, such as phenylboronic acid and pinacol boronic acid.
Benzoxazinones: : Other benzoxazinone derivatives with different substituents.
Uniqueness
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific structural features, which include the presence of both a methyl group and a boronic acid derivative. This combination enhances its reactivity and utility in cross-coupling reactions compared to other similar compounds.
Properties
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO4/c1-9-13(18)17-11-8-10(6-7-12(11)19-9)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJQRPLCUOATGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(C(=O)N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377233-83-3 | |
Record name | 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.